molecular formula C10H14N2O B12112955 2-Amino-n-(2,5-dimethyl-phenyl)-acetamide

2-Amino-n-(2,5-dimethyl-phenyl)-acetamide

Cat. No.: B12112955
M. Wt: 178.23 g/mol
InChI Key: PXUJYKIEHWDGHM-UHFFFAOYSA-N
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Description

2-Amino-n-(2,5-dimethyl-phenyl)-acetamide is an organic compound with a molecular structure that includes an amino group attached to an acetamide moiety, which is further substituted with a 2,5-dimethyl-phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-n-(2,5-dimethyl-phenyl)-acetamide typically involves the reaction of 2,5-dimethyl-aniline with chloroacetyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which is then treated with ammonia to yield the final product. The reaction conditions usually involve maintaining the temperature at around 0-5°C during the addition of chloroacetyl chloride to control the exothermic reaction.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a continuous flow process, where the reactants are continuously fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Amino-n-(2,5-dimethyl-phenyl)-acetamide can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The acetamide moiety can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products Formed

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted acetamides depending on the electrophile used.

Scientific Research Applications

2-Amino-n-(2,5-dimethyl-phenyl)-acetamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.

    Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: The compound is used in the production of dyes, pigments, and other materials.

Mechanism of Action

The mechanism of action of 2-Amino-n-(2,5-dimethyl-phenyl)-acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, its anti-inflammatory activity may be due to the inhibition of specific enzymes involved in the inflammatory response.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-n-(2,4-dimethyl-phenyl)-acetamide
  • 2-Amino-n-(3,5-dimethyl-phenyl)-acetamide
  • 2-Amino-n-(2,6-dimethyl-phenyl)-acetamide

Uniqueness

2-Amino-n-(2,5-dimethyl-phenyl)-acetamide is unique due to the specific positioning of the dimethyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. This positional isomerism can lead to differences in the compound’s interaction with molecular targets, making it distinct from other similar compounds.

Properties

Molecular Formula

C10H14N2O

Molecular Weight

178.23 g/mol

IUPAC Name

2-amino-N-(2,5-dimethylphenyl)acetamide

InChI

InChI=1S/C10H14N2O/c1-7-3-4-8(2)9(5-7)12-10(13)6-11/h3-5H,6,11H2,1-2H3,(H,12,13)

InChI Key

PXUJYKIEHWDGHM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CN

Origin of Product

United States

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